molecular formula C11H12BrNO3 B15373075 Methyl 3-bromo-5-(dimethylcarbamoyl)benzoate

Methyl 3-bromo-5-(dimethylcarbamoyl)benzoate

Cat. No.: B15373075
M. Wt: 286.12 g/mol
InChI Key: XFOMKVFVEBWKIV-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-(dimethylcarbamoyl)benzoate is a useful research compound. Its molecular formula is C11H12BrNO3 and its molecular weight is 286.12 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 3-bromo-5-(dimethylcarbamoyl)benzoate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article presents a detailed examination of its biological activity, including data tables, case studies, and relevant research findings.

  • Chemical Formula : C10_{10}H10_{10}BrN2_{2}O2_{2}
  • Molecular Weight : 273.1 g/mol
  • CAS Number : Not specified in the sources

Biological Activity Overview

This compound exhibits various biological activities, primarily through its interaction with cellular targets. It has been evaluated for its anticancer properties, particularly against several cancer cell lines.

In Vitro Studies

Recent studies have shown that this compound demonstrates significant cytotoxicity against various cancer cell lines. The compound's potency was assessed using the sulforhodamine B (SRB) assay, which measures cell viability after treatment with the compound.

Cell Line GI50 (µM) Reference
KB (vincristine-resistant)1.68 - 5.24
DU145 (prostate cancer)0.14 - 0.30

The GI50 values indicate the concentration required to inhibit cell growth by 50%. The lower the GI50 value, the more potent the compound is against that particular cell line.

The mechanism by which this compound exerts its anticancer effects appears to involve interaction with tubulin, a key protein in cell division. Molecular modeling studies suggest that this compound binds to the colchicine site on tubulin, inhibiting its polymerization and thereby disrupting mitotic processes in cancer cells .

Study on Tubulin Inhibition

A study focused on the interaction of this compound with tubulin revealed that it not only inhibits tubulin polymerization but also shows potential for targeting other unidentified cellular mechanisms . This dual action may enhance its efficacy as an anticancer agent.

Comparative Analysis with Other Compounds

In comparative studies, this compound was found to be more effective than several related compounds with different substituents. For instance, compounds with meta-N-methylcarbamoyl groups demonstrated significantly improved potency compared to those without such modifications .

Properties

Molecular Formula

C11H12BrNO3

Molecular Weight

286.12 g/mol

IUPAC Name

methyl 3-bromo-5-(dimethylcarbamoyl)benzoate

InChI

InChI=1S/C11H12BrNO3/c1-13(2)10(14)7-4-8(11(15)16-3)6-9(12)5-7/h4-6H,1-3H3

InChI Key

XFOMKVFVEBWKIV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC(=CC(=C1)Br)C(=O)OC

Origin of Product

United States

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